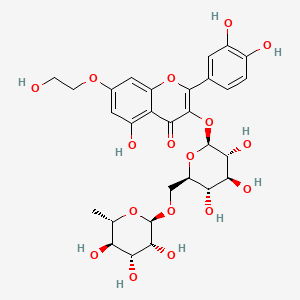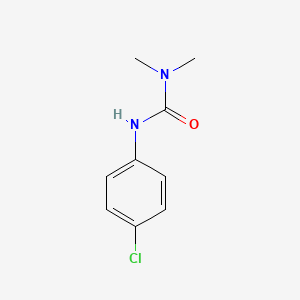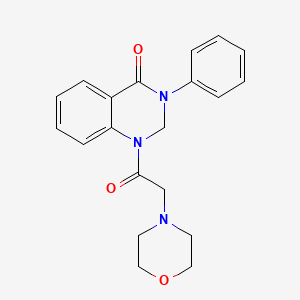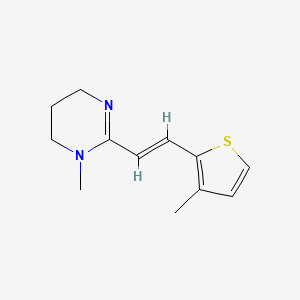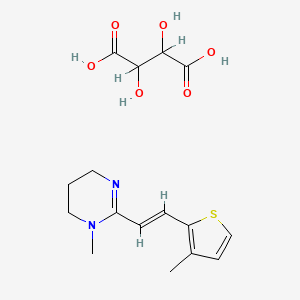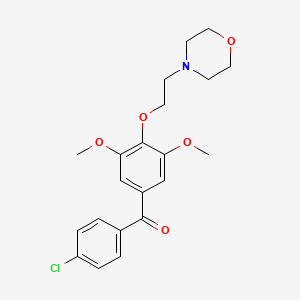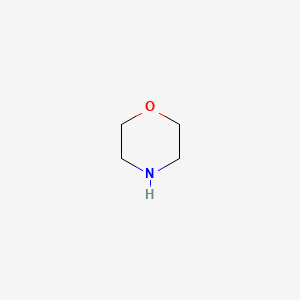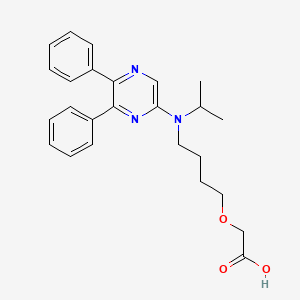
MRE-269
概要
説明
“(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid” is the main metabolite of the selective prostacyclin (PGI (2)) receptor (IP receptor) agonist selexipag . It is also known as ACT-333679 and MRE-269 . It is an orally available, long-acting nonprostanoid prostacyclin receptor (IP receptor) agonist prodrug . It is used for the treatment of pulmonary arterial hypertension .
Synthesis Analysis
The compound has been synthesized as a novel diphenylpyrazine derivative to overcome the short half-lives of prostacyclin (PGI (2)) and its analogs, which are useful for the treatment of various vascular disorders .Molecular Structure Analysis
The molecular formula of the compound is C25H29N3O3 . It is a member of the class of pyrazines that carries two additional phenyl substituents at positions 5 and 6 on the pyrazine ring .Chemical Reactions Analysis
The compound is a prodrug of the active form {4- [ (5,6-diphenylpyrazin-2-yl) (isopropyl)amino]butoxy}acetic acid (this compound) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 419.5 g/mol . The compound is solid in physical form .科学的研究の応用
肺動脈性肺高血圧症(PAH)治療
MRE-269は、セレキシパグの活性代謝物であり、選択的IP受容体アゴニストとして作用します . 主にPAHの治療に使用され、PAHは肺の動脈の血圧が上昇する進行性の病気です。IP受容体を標的とすることで、this compoundは血管拡張を誘導し、PAHの症状を軽減し、患者の生活の質を向上させることができます。
血管拡張研究
研究によると、this compoundはラットの肺動脈(EPA)の血管拡張を内皮非依存的に誘導することが示されています . このアプリケーションは、血管弛緩のメカニズムを理解するために重要であり、さまざまな心臓血管疾患の治療法の開発に役立つ可能性があります。
cAMP経路調査
This compoundおよびその他のIP受容体アゴニスト(エポプロステノール、イロプロスト、トレプロスチニル、ベラプロストなど)は、ヒト肺動脈平滑筋細胞(hPASMC)におけるcAMPレベルを増加させることが観察されています . このアプリケーションは、細胞増殖、分化、アポトーシスなど、多くの生物学的プロセスにおいて重要な役割を果たすcAMPシグナル伝達経路を研究するために不可欠です。
抗炎症およびアレルギー研究
This compoundが活性化するプロスタサイクリン(PGI2)受容体(IP)は、血圧調節、アレルギー、および炎症反応に関連しています . This compoundのIP受容体に対する選択性により、アレルギー性および炎症性疾患におけるこの受容体の役割を研究するための貴重なツールとなっています。
薬物開発と選択性
IP受容体にthis compoundが結合した構造研究により、トレプロスチニルなどの他の薬物よりもthis compoundの優れた選択性を決定する重要な残基が明らかになりました . このアプリケーションは、標的外活性化や副作用を減らしたIP受容体を標的とする新しい薬物の開発に不可欠です。
分子認識研究
This compoundは、クライオ電子顕微鏡(クライオEM)研究で使用されており、IP受容体の分子認識と活性化を理解しています . これらの研究から得られた知見は、より効果的で選択的なIP受容体アゴニストの設計に役立ち、より良い治療薬につながる可能性があります。
作用機序
Target of Action
MRE-269, also known as ACT-333679, is an active metabolite of the drug Selexipag . It acts as a selective agonist of the prostacyclin (IP) receptor . The IP receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .
Mode of Action
This compound interacts with the IP receptor, leading to its activation . This interaction results in an increase in vasodilation in the pulmonary circulation and a decrease in elevated pressure in the blood vessels supplying blood to the lungs .
Biochemical Pathways
The activation of the IP receptor by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in human pulmonary artery smooth muscle cells (hPASMC) . This increase in cAMP levels results in vasodilation, which is beneficial in conditions like pulmonary arterial hypertension (PAH) .
Pharmacokinetics
Selexipag, the prodrug of this compound, is rapidly absorbed and hydrolyzed in vivo to form this compound . At steady state, the respective mean elimination half-life of Selexipag and this compound was found to be between 0.8 and 2.5 hours .
Result of Action
The activation of the IP receptor by this compound leads to significant relaxation of the pulmonary artery . This effect is only significant at high concentrations of above 10 μm . In addition, this compound has been found to be more effective at stopping the growth of lung cells from people with chronic thromboembolic pulmonary hypertension (CTEPH) than it is in healthy lung cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the vasorelaxant effects of this compound on rat small intralobar pulmonary artery (SIPA) and extralobar pulmonary artery (EPA) are the same, while other IP receptor agonists induce less vasodilation in SIPA than in EPA . This suggests that the anatomical location within the pulmonary system may influence the action of this compound.
Safety and Hazards
特性
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMKCBWYCWFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153092 | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475085-57-5 | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ACT-333679 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACT-333679 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


